molecular formula C21H20N2O4S B2523116 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide CAS No. 946220-20-8

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide

Cat. No.: B2523116
CAS No.: 946220-20-8
M. Wt: 396.46
InChI Key: PUIBTDUNNITCIW-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide (CAS 946220-20-8) is a synthetically versatile chemical compound with a molecular formula of C21H20N2O4S and a molecular weight of 396.46 g/mol . This high-purity compound (typically ≥90%) is offered for research applications . Its structure incorporates both a tetrahydroquinoline core and a furan carbonyl group, a scaffold recognized for its prevalence in pharmacologically active compounds, suggesting broad potential in medicinal chemistry and drug discovery . The structural motif of furan-based compounds has been identified as a valuable scaffold in developing inhibitors for therapeutic targets, such as the main protease (M pro ) of SARS-CoV-2, highlighting the relevance of this chemical class in antiviral research . Furthermore, related furan sulfonamide compounds have been documented in patent literature as key intermediates in the efficient synthesis of potent Interleukin-1 (IL-1) inhibitors, indicating its utility in the development of anti-inflammatory therapeutics . Researchers can leverage this compound as a critical building block for the synthesis of novel sulfonylurea derivatives or as a probe for studying enzyme inhibition and cellular pathways. Please note: This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-15-5-2-7-18(13-15)28(25,26)22-17-10-9-16-6-3-11-23(19(16)14-17)21(24)20-8-4-12-27-20/h2,4-5,7-10,12-14,22H,3,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIBTDUNNITCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems .

Scientific Research Applications

Table 1: Structural Features of the Compound

ComponentDescription
TetrahydroquinolineA bicyclic structure known for biological activity
Furan-2-carbonylContributes to reactivity and interaction with biological targets
Sulfonamide groupKnown for various pharmacological effects, including antibacterial properties

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, studies have shown that derivatives of sulfonamides can induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study: Antitumor Effects

A study evaluated the cytotoxicity of related compounds against various cancer cell lines:

CompoundCell Line TestedIC50 (μM)
Compound AHCC8276.26 ± 0.33
Compound BNCI-H3586.48 ± 0.11

These findings suggest that N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide may possess similar antitumor effects.

Antimicrobial Activity

The sulfonamide group is historically recognized for its antibacterial properties. Compounds containing this moiety have been shown to inhibit bacterial growth through various mechanisms.

Case Study: Antimicrobial Screening

In one study, several sulfonamide derivatives were tested against common bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus12 µg/mL
Compound DEscherichia coli8 µg/mL

These results indicate the potential use of this compound in treating bacterial infections.

Synthetic Route Overview

  • Formation of Tetrahydroquinoline Derivative : The initial step often involves the condensation reaction between furan derivatives and tetrahydroquinoline under acidic conditions.
  • Coupling Reaction : This intermediate is then coupled with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Table 2: Summary of Synthetic Steps

StepReaction TypeKey Reagents
Step 1CondensationFurfural, Tetrahydroquinoline
Step 2Coupling3-Methylbenzenesulfonyl chloride

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution : The 4-fluoro-3-methyl analog () exhibits a higher molecular weight (414.45 vs. ~396.45) and marginally elevated logP (3.96 vs. ~3.9) compared to the target compound, likely due to fluorine’s electronegativity and lipophilic nature .
  • Methoxy and Dimethyl Groups : The 2-methoxy-4,5-dimethyl variant () shows increased steric hindrance and molecular weight (440.5 g/mol), which may influence receptor binding kinetics .
  • Tetrahydronaphthalene Moiety : Substitution with a bicyclic system () enhances logP (~4.5) and may improve hydrophobic interactions in biological targets .

Comparison with Non-THQ Sulfonamide Derivatives

and describe sulfonamides with distinct cores:

  • Trifluoroacetyl-Tetrahydroisoquinoline Sulfonamide (): Features a trifluoroacetyl group and a cyclopropylethyl-fluorophenyl substituent. This compound’s synthesis emphasizes scalability (100 g scale) and purity validation via NMR/HRMS, though its logP and bioactivity remain unspecified .
  • Butyryl-THQ Sulfamide (): Incorporates a butyryl group and naphthalenemethyl substitution, synthesized for μ-opioid receptor (MOR) modulation. Its stereochemistry (R-configuration) highlights the role of chiral centers in efficacy .

Divergence from Target Compound :

  • The 3-methylbenzenesulfonamide moiety offers a balance between simplicity and tunability compared to bulkier substituents in analogs.

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Structural Characteristics

The compound features a unique combination of a tetrahydroquinoline moiety linked to a furan-2-carbonyl group and a sulfonamide functionality. This structural arrangement contributes to its diverse biological activities.

Property Details
Molecular Formula C₁₈H₁₈N₂O₃S
Molecular Weight 342.41 g/mol
CAS Number 946321-88-6

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydroquinoline: This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Furan and Sulfonamide Groups: This step often employs coupling reactions with furan derivatives and sulfonamides.
  • Purification: Final products are purified using techniques such as recrystallization or chromatography.

Anticancer Properties

Research indicates that compounds related to tetrahydroquinoline structures exhibit significant anticancer activity. A study demonstrated that derivatives of tetrahydroquinoline showed varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for some derivatives ranged from 10 to 50 µM, indicating moderate to strong activity against these cell lines .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Preliminary studies suggest it exhibits activity against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µg/mL
Escherichia coli30 µg/mL
Pseudomonas aeruginosa40 µg/mL

These findings indicate that the compound may serve as a potential lead in the development of new antimicrobial agents.

The biological activity of this compound is believed to involve interaction with specific biological macromolecules. Molecular docking studies suggest that the compound can bind effectively to certain enzymes and receptors involved in disease pathways. For instance:

  • Enzyme Inhibition: The sulfonamide group may facilitate interaction with active sites of enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation: The tetrahydroquinoline moiety could modulate receptor activities associated with cancer growth.

Case Study 1: Anticancer Evaluation

A recent study focused on synthesizing various tetrahydroquinoline derivatives and evaluating their anticancer properties. Among these, this compound showed promising results with an IC50 value of 25 µM against MCF-7 cells. The study concluded that structural modifications significantly influence the anticancer activity of these compounds .

Case Study 2: Antimicrobial Screening

In another investigation, researchers screened a series of sulfonamide-containing compounds for antibacterial activity using the disk diffusion method. This compound exhibited notable zones of inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

Q & A

Q. Optimization Considerations :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity and solubility .
  • Temperature : Controlled heating (40–60°C) improves reaction rates without degrading sensitive intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate cyclization steps .

Which spectroscopic techniques are most effective for characterizing this compound, and what structural insights do they provide?

Basic
Key techniques include:

Technique Purpose Key Data
¹H/¹³C NMR Confirm molecular structure and substituent positionsChemical shifts for sulfonamide protons (~10–12 ppm) and furan carbonyl carbons (~160 ppm) .
HRMS Verify molecular formula and purityExact mass matching calculated for C₂₂H₂₁N₂O₅S (e.g., 425.12 g/mol) .
IR Spectroscopy Identify functional groupsStretching bands for sulfonamide S=O (~1350 cm⁻¹) and carbonyl C=O (~1680 cm⁻¹) .

How can researchers address discrepancies in biological activity data across different studies?

Advanced
Discrepancies may arise from variations in experimental design, such as:

  • Assay Conditions : Differences in cell lines, incubation times, or solvent vehicles (e.g., DMSO concentration) .
  • Compound Purity : Impurities from incomplete synthesis steps (e.g., unreacted sulfonyl chloride) can skew results. Validate purity via HPLC (>95%) .
  • Dosage Ranges : Optimize dose-response curves to identify IC₅₀ values and avoid non-specific cytotoxicity .

Q. Methodological Solutions :

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) .

What computational methods support the design of derivatives with enhanced bioactivity?

Q. Advanced

  • Molecular Docking : Predict binding affinity to target proteins (e.g., COX-2 or bacterial enzymes) by modeling interactions between the sulfonamide group and active-site residues .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl vs. fluoro groups on the benzene ring) with activity trends using descriptors like logP and polar surface area .
  • ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., solubility, CYP450 inhibition) .

What are the key structural features influencing this compound’s pharmacological potential?

Q. Basic

Structural Feature Role in Bioactivity
Sulfonamide Group Enhances binding to enzyme active sites (e.g., carbonic anhydrase) via hydrogen bonding .
Tetrahydroquinoline Core Provides rigidity and lipophilicity, improving membrane permeability .
Furan-2-carbonyl Moiety Modulates electronic properties and participates in π-π stacking with aromatic residues .

How can researchers design experiments to elucidate the compound’s mechanism of action against specific targets?

Q. Advanced

  • Enzyme Inhibition Assays : Measure IC₅₀ against targets like DHFR (dihydrofolate reductase) using spectrophotometric methods .
  • Cellular Uptake Studies : Track intracellular accumulation via fluorescence labeling (e.g., FITC conjugation) .
  • Gene Expression Profiling : Use RNA-seq to identify pathways affected by treatment (e.g., apoptosis or oxidative stress) .

How do structural modifications impact the compound’s selectivity and potency in structure-activity relationship (SAR) studies?

Q. Advanced

Modification Effect on Activity Example
Methyl Group (3-position, benzene) Increases lipophilicity, enhancing CNS penetration .Higher potency in neuroprotective assays .
Fluoro Substituent Improves metabolic stability and target selectivity via electronegativity .Reduced off-target effects in kinase assays .
Furan vs. Thiophene Alters π-electron density, affecting binding to hydrophobic pockets .

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